5-溴-2-氟-N-甲基苯胺

描述

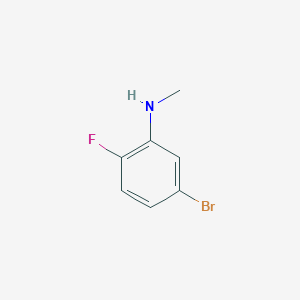

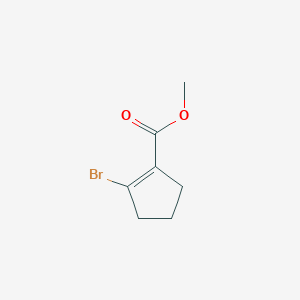

5-Bromo-2-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7BrFN . Its average mass is approximately 204.040 Da . This compound belongs to the class of aromatic amines and contains both bromine and fluorine substituents on the benzene ring. The presence of these halogens can significantly impact its chemical properties and reactivity .

Physical and Chemical Properties Analysis

科学研究应用

MDL 化合物的合成

“5-溴-4-氟-2-甲基苯胺” 是合成 MDL 化合物的关键成分,MDL 化合物是 N-苯基-4-(苯磺酰胺基)苯磺酰胺衍生物 . 这些包括 MDL-800、MDL-801 和 MDL-811 .

Sirtuin 6 的激活剂

使用 “5-溴-4-氟-2-甲基苯胺” 合成的 MDL 化合物是 sirtuin 6 (SIRT6) 的激活剂 . SIRT6 是一种赖氨酸脱乙酰酶,作为一种肿瘤抑制剂发挥作用 .

医药中间体

“5-溴-2-氟苯胺” 用作医药中间体 . 这意味着它用于生产各种医药药物 .

谷氨酸神经传递研究

尽管与 “5-溴-2-氟-N-甲基苯胺” 没有直接关系,但其近亲 “5-溴-2-甲基苯胺” 已用于实验性眼部研究 . 具体来说,它已被用于研究谷氨酸,一种脊椎动物视网膜中的兴奋性神经递质 .

作用机制

The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boron compounds (like 5-Bromo-2-fluoro-N-methylaniline) with halides . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .

In terms of safety, direct contact with 5-Bromo-2-fluoro-N-methylaniline might cause irritation and corrosion . It should be handled with appropriate personal protective equipment and stored in a sealed container, away from fire sources and oxidizers .

生化分析

Cellular Effects

The effects of 5-Bromo-2-fluoro-N-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 5-Bromo-2-fluoro-N-methylaniline can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 5-Bromo-2-fluoro-N-methylaniline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 5-Bromo-2-fluoro-N-methylaniline can interact with transcription factors, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-fluoro-N-methylaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been found that 5-Bromo-2-fluoro-N-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 5-Bromo-2-fluoro-N-methylaniline can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-fluoro-N-methylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 5-Bromo-2-fluoro-N-methylaniline can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies involving 5-Bromo-2-fluoro-N-methylaniline .

Metabolic Pathways

5-Bromo-2-fluoro-N-methylaniline is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of 5-Bromo-2-fluoro-N-methylaniline, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-fluoro-N-methylaniline is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of 5-Bromo-2-fluoro-N-methylaniline across cellular membranes and its accumulation in particular cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of 5-Bromo-2-fluoro-N-methylaniline is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident enzymes and proteins. Targeting signals and post-translational modifications play a role in directing 5-Bromo-2-fluoro-N-methylaniline to these compartments, thereby influencing its biochemical effects .

属性

IUPAC Name |

5-bromo-2-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICFTLHOMUTOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656166 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153252-25-5 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)

![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)